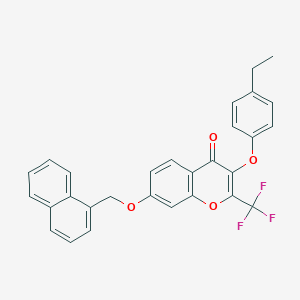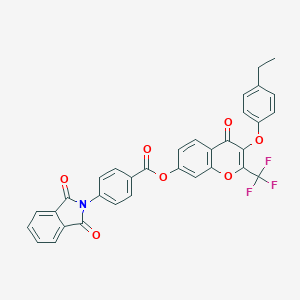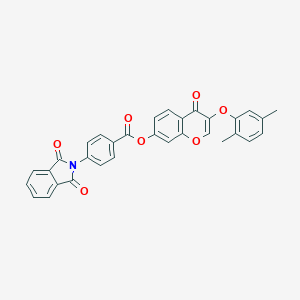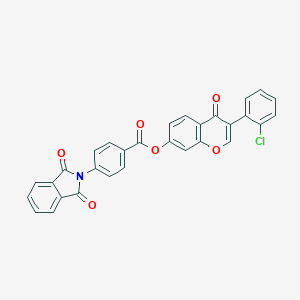
2-(1,3-Benzoxazol-2-yl)-3-(4-bromophenyl)-1-(4-butoxyphenyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzoxazol-2-yl)-3-(4-bromophenyl)-1-(4-butoxyphenyl)-2-propen-1-one, also known as BBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBP is a yellow crystalline powder that belongs to the class of chalcones, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzoxazol-2-yl)-3-(4-bromophenyl)-1-(4-butoxyphenyl)-2-propen-1-one is not well understood. However, it is believed to exert its biological activities by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. This compound has also been reported to induce apoptosis in cancer cells by activating caspase-3 and -9.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been reported to exhibit antimicrobial activity against various bacterial and fungal strains. This compound has also been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
2-(1,3-Benzoxazol-2-yl)-3-(4-bromophenyl)-1-(4-butoxyphenyl)-2-propen-1-one has several advantages for lab experiments. It is easy to synthesize and has a high purity and yield. This compound is also stable under normal laboratory conditions and can be stored for long periods without decomposition. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous-based assays. This compound is also relatively expensive compared to other chalcones, which can limit its use in large-scale experiments.
Future Directions
2-(1,3-Benzoxazol-2-yl)-3-(4-bromophenyl)-1-(4-butoxyphenyl)-2-propen-1-one has several potential future directions for research. It can be used as a lead compound for the development of novel anticancer, anti-inflammatory, and antimicrobial agents. This compound can also be used as a building block for the synthesis of novel materials with unique properties. Additionally, this compound can be further studied for its mechanism of action and its potential interactions with other signaling pathways. Overall, this compound has significant potential for further research and development in various fields.
Synthesis Methods
2-(1,3-Benzoxazol-2-yl)-3-(4-bromophenyl)-1-(4-butoxyphenyl)-2-propen-1-one can be synthesized using a simple one-pot reaction between 2-amino-phenol, 4-bromoacetophenone, 4-butoxybenzaldehyde, and malononitrile. The reaction is catalyzed by piperidine and refluxed in ethanol for 4 hours to obtain the desired product. The purity and yield of this compound can be improved by recrystallization using a suitable solvent.
Scientific Research Applications
2-(1,3-Benzoxazol-2-yl)-3-(4-bromophenyl)-1-(4-butoxyphenyl)-2-propen-1-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. This compound has been reported to exhibit potent anticancer, anti-inflammatory, antimicrobial, and antioxidant activities. It has also been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of novel materials.
Properties
Molecular Formula |
C26H22BrNO3 |
|---|---|
Molecular Weight |
476.4 g/mol |
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-3-(4-bromophenyl)-1-(4-butoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C26H22BrNO3/c1-2-3-16-30-21-14-10-19(11-15-21)25(29)22(17-18-8-12-20(27)13-9-18)26-28-23-6-4-5-7-24(23)31-26/h4-15,17H,2-3,16H2,1H3/b22-17- |
InChI Key |
YVGABCPTUCGRLY-XLNRJJMWSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)/C(=C/C2=CC=C(C=C2)Br)/C3=NC4=CC=CC=C4O3 |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)Br)C3=NC4=CC=CC=C4O3 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)Br)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Isopropyl 7-[3-methoxy-4-(2-phenylethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B284663.png)
![Isopropyl 7-[3-methoxy-4-(pentyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B284664.png)
![N-(2-methoxyphenyl)-5-methyl-7-(4-propoxyphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284666.png)
![methyl 4-({[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B284668.png)
![methyl 4-({[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B284669.png)
![7-[(2,6-dichlorobenzyl)oxy]-3-(2,5-dimethylphenoxy)-4H-chromen-4-one](/img/structure/B284670.png)


![7-[(2-chloro-6-fluorobenzyl)oxy]-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284674.png)
![3-(4-ethylphenoxy)-7-[(2-methylbenzyl)oxy]-4H-chromen-4-one](/img/structure/B284681.png)
![7-[(3,4-dichlorobenzyl)oxy]-3-(4-ethylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284683.png)



